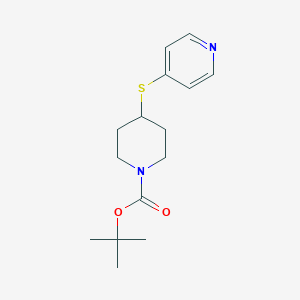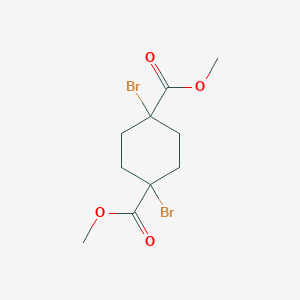
Dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate, commonly known as DDBDC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DDBDC is a cyclic compound that contains two ester groups, two bromine atoms, and a cyclohexane ring. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. In
Applications De Recherche Scientifique
DDBDC has been studied for its potential applications in various scientific fields. One of the primary applications is in the field of organic synthesis, where it is used as a starting material for the synthesis of other compounds. DDBDC has also been studied for its potential use as a ligand in coordination chemistry. Additionally, DDBDC has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Mécanisme D'action
The mechanism of action of DDBDC is not well understood. However, it is believed that its unique structure and properties may allow it to interact with biological molecules such as enzymes and receptors.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DDBDC. However, some studies have suggested that it may have antioxidant properties and may be able to scavenge free radicals. Additionally, DDBDC has been shown to have some antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DDBDC in lab experiments is its unique structure, which may allow it to interact with biological molecules in novel ways. Additionally, DDBDC is relatively easy to synthesize and purify, making it a convenient starting material for other compounds. However, one of the limitations of using DDBDC is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on DDBDC. One area of interest is in the development of new compounds based on the structure of DDBDC. Additionally, further studies are needed to understand the mechanism of action of DDBDC and its potential applications in various scientific fields. Finally, there is a need for more research on the biochemical and physiological effects of DDBDC to fully understand its potential benefits and limitations.
Méthodes De Synthèse
The synthesis of DDBDC involves the reaction of dimethyl cyclohexane-1,4-dicarboxylate with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through a substitution mechanism, where the bromine atoms replace the two methoxy groups in the dimethyl cyclohexane-1,4-dicarboxylate. The product is then purified through recrystallization to obtain pure DDBDC.
Propriétés
Numéro CAS |
1659-96-7 |
|---|---|
Formule moléculaire |
C10H14Br2O4 |
Poids moléculaire |
358.02 g/mol |
Nom IUPAC |
dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C10H14Br2O4/c1-15-7(13)9(11)3-5-10(12,6-4-9)8(14)16-2/h3-6H2,1-2H3 |
Clé InChI |
VLXDXFLLOMQLFL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCC(CC1)(C(=O)OC)Br)Br |
SMILES canonique |
COC(=O)C1(CCC(CC1)(C(=O)OC)Br)Br |
Synonymes |
DIMETHYL 1,4-DIBROMOCYCLOHEXANE-1,4-DICARBOXYLATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
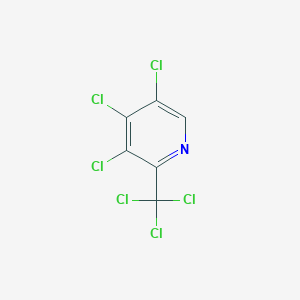

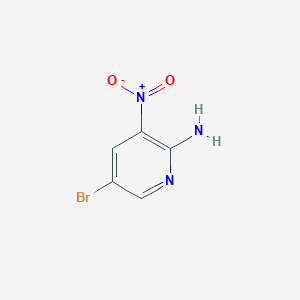
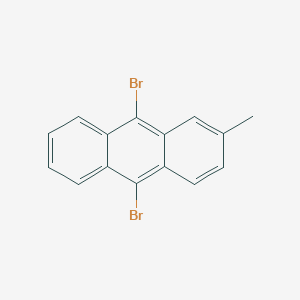
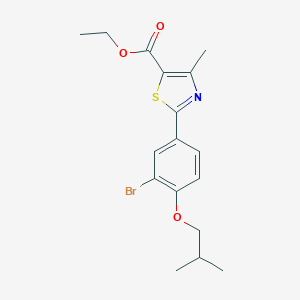

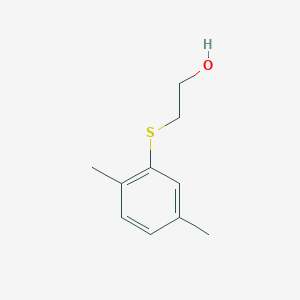
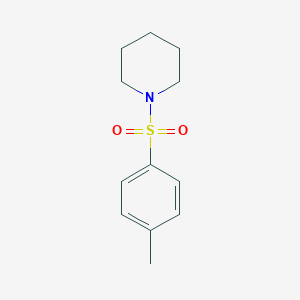
![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)


![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)
